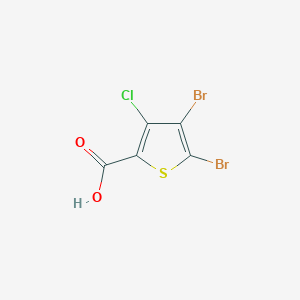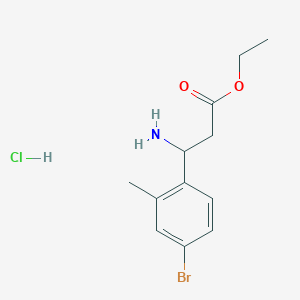
4,5-Dibromo-3-chlorothiophene-2-carboxylic acid
Descripción general
Descripción
“4,5-Dibromo-3-chlorothiophene-2-carboxylic acid” is a chemical compound with the molecular formula C5HBr2ClO2S . It has a molecular weight of 320.39 .
Molecular Structure Analysis
The molecular structure of “4,5-Dibromo-3-chlorothiophene-2-carboxylic acid” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . This ring is substituted with bromine atoms at the 4 and 5 positions, a chlorine atom at the 3 position, and a carboxylic acid group at the 2 position .Aplicaciones Científicas De Investigación
Synthesis Processes
The study of synthesis routes involving similar compounds like 4,5-dichlorothiophene-2-carboxylic acid demonstrates the relevance of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid in chemical synthesis. A notable process involves the transformation from simpler thiophene derivatives through steps like esterification, chlorination, and hydrolysis, often under mild conditions and with high selectivity and yield. This highlights the compound's role in synthesizing complex molecules used in various applications (Wang, Ji, & Sha, 2014).
Chemical Reactions
The compound plays a significant role in chemical reactions, particularly in the formation of novel compounds. For instance, the reaction of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from similar thiophene carboxylates, with alcohols can produce thiophene-2,4-diols, leading to various complex molecules. Such reactions often result in high yields, demonstrating the efficiency of using these thiophene derivatives in chemical synthesis (Corral & Lissavetzky, 1984).
Intermediate in Synthesis of Phthalocyanine Compounds
Compounds like 4,5-dibromophthalic acid, which share structural similarities with 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid, are used as intermediates in synthesizing carboxyl-substituted phthalocyanine compounds. These intermediates undergo various chemical transformations, such as electrophilic substitution reactions, to produce valuable compounds for industrial applications (Zhang Fe, 2014).
Polymer Synthesis
The compound's derivatives play a critical role in synthesizing polymers. For example, the synthesis of P(Cbz-alt-TBT) and PCDTBT combines direct arylation with Suzuki polycondensation of heteroaryl chlorides, including those similar to 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid. This illustrates the compound's utility in developing high molecular weight polymers with specific properties (Lombeck, Matsidik, Komber, & Sommer, 2015).
Cross-Coupling Reactions
Another significant application is in cross-coupling reactions. For instance, the use of carboxylic acid anion moieties as directing groups in cross-coupling reactions of similar dihalo heterocycles demonstrates the potential of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid in creating selectively substituted compounds (Houpis et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to target bacterial dna gyrase , a type II topoisomerase, which is vital for bacterial DNA replication.
Mode of Action
Based on the structure-activity relationship of similar compounds, it may inhibit the activity of bacterial dna gyrase , preventing the supercoiling of bacterial DNA and thereby inhibiting bacterial growth and replication .
Biochemical Pathways
By inhibiting bacterial dna gyrase, it could potentially disrupt dna replication and transcription in bacteria, leading to bacterial cell death .
Result of Action
If it acts similarly to related compounds, it could lead to the inhibition of bacterial growth and replication by disrupting dna supercoiling .
Propiedades
IUPAC Name |
4,5-dibromo-3-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2ClO2S/c6-1-2(8)3(5(9)10)11-4(1)7/h(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUIIPXNMPQGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1Br)Br)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3142315.png)


![5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B3142342.png)








